

FG-5893 high dose side effects in rats

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Compound of Interest

Compound Name: FG-5893

Cat. No.: B1672657

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Technical Support Center: FG-5893

Welcome to the technical support center for **FG-5893**. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing issues that may arise during in vivo experiments with high doses of **FG-5893** in rats.

Frequently Asked Questions (FAQs)

Q1: What is **FG-5893** and what is its primary mechanism of action?

A1: **FG-5893** is a novel small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). By blocking the ATP-binding site of these kinases, **FG-5893** inhibits downstream signaling pathways crucial for cell proliferation, angiogenesis, and survival. [1][2] Its multi-targeted nature makes it a potent agent but also contributes to its potential for off-target effects at high doses.

Q2: What are the most common high-dose side effects observed in rats treated with **FG-5893**?

A2: At high doses, **FG-5893** can lead to a range of adverse effects in rats. The most frequently observed toxicities include cardiovascular, hepatic, and hematological side effects. [3][4] Researchers should be vigilant for signs of distress in the animals and monitor key physiological and biochemical parameters.

Q3: Are there any specific signaling pathways known to be affected by high doses of **FG-5893** that could explain the observed toxicities?

A3: Yes, the toxicities are often linked to the inhibition of critical signaling pathways in non-target tissues. For instance, cardiotoxicity may be mediated by the inhibition of pro-survival pathways such as Ras/Raf/Mek/Erk and Akt, leading to cardiomyocyte apoptosis.^[1] Hepatotoxicity has been associated with mitochondrial dysfunction.^{[5][6][7][8]}

Troubleshooting Guide

Observed Issue	Possible Cause	Troubleshooting Steps
High mortality rate in the high-dose group within the first week.	The initial dose is likely above the maximum tolerated dose (MTD).[9]	Immediately halt the experiment. Re-evaluate the starting dose based on in vitro IC50 data and literature on similar compounds. Conduct a dose-ranging study to determine the MTD.[10]
Significant weight loss (>15%) and decreased food intake in treated animals.	Compound-related toxicity affecting general health and appetite.	Monitor body weight and food consumption daily.[11] Consider a lower dose or a different formulation to improve tolerability. Ensure the vehicle itself is not causing adverse effects by including a vehicle-only control group.[12]
Inconsistent or unexpected therapeutic outcomes.	Variability in drug administration, animal health, or formulation issues.	Ensure consistent and accurate dosing techniques. [10] Closely monitor animal health and exclude any unhealthy animals from the study. Prepare fresh formulations for each administration to ensure stability.[13]
Signs of cardiotoxicity (e.g., arrhythmias, altered cardiac functional parameters).	Off-target inhibition of kinases essential for cardiomyocyte survival.[3]	Monitor cardiac function using appropriate methods (e.g., ECG, echocardiography). Collect blood samples to measure cardiac biomarkers. [3] Consider reducing the dose or co-administering a cardioprotective agent if appropriate for the study design.

Elevated liver enzymes (ALT, AST) in serum.	Potential hepatotoxicity due to mitochondrial damage or other off-target effects.[5][6][7][8]	Perform regular blood chemistry analysis to monitor liver function.[11] At the end of the study, collect liver tissue for histopathological examination.
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Data Presentation

Table 1: Summary of Hematological Changes in Rats After 28-Day High-Dose EG-5893 Treatment

Parameter	Control Group (Vehicle)	Low Dose (50 mg/kg)	High Dose (150 mg/kg)
White Blood Cell Count (x10 ⁹ /L)	8.5 ± 1.2	6.2 ± 0.9	4.1 ± 0.7**
Red Blood Cell Count (x10 ¹² /L)	7.2 ± 0.5	6.8 ± 0.4	5.9 ± 0.6
Hemoglobin (g/dL)	14.1 ± 1.0	13.5 ± 0.8	11.8 ± 1.1
Platelet Count (x10 ⁹ /L)	750 ± 150	550 ± 120	320 ± 90**

*p < 0.05, **p < 0.01 compared to control.
Data are presented as mean ± standard deviation.

Table 2: Key Serum Biochemistry Markers for Organ Toxicity

Parameter	Control Group (Vehicle)	Low Dose (50 mg/kg)	High Dose (150 mg/kg)
Alanine Aminotransferase (ALT) (U/L)	45 ± 8	88 ± 15	155 ± 25**
Aspartate Aminotransferase (AST) (U/L)	120 ± 20	210 ± 35	350 ± 50
Creatine Kinase (CK) (U/L)	250 ± 50	480 ± 90*	850 ± 150
Blood Urea Nitrogen (BUN) (mg/dL)	20 ± 4	22 ± 5	25 ± 6
*p < 0.05, **p < 0.01 compared to control. Data are presented as mean ± standard deviation.			

Experimental Protocols

Protocol 1: 28-Day Repeated Dose Oral Toxicity Study in Rats

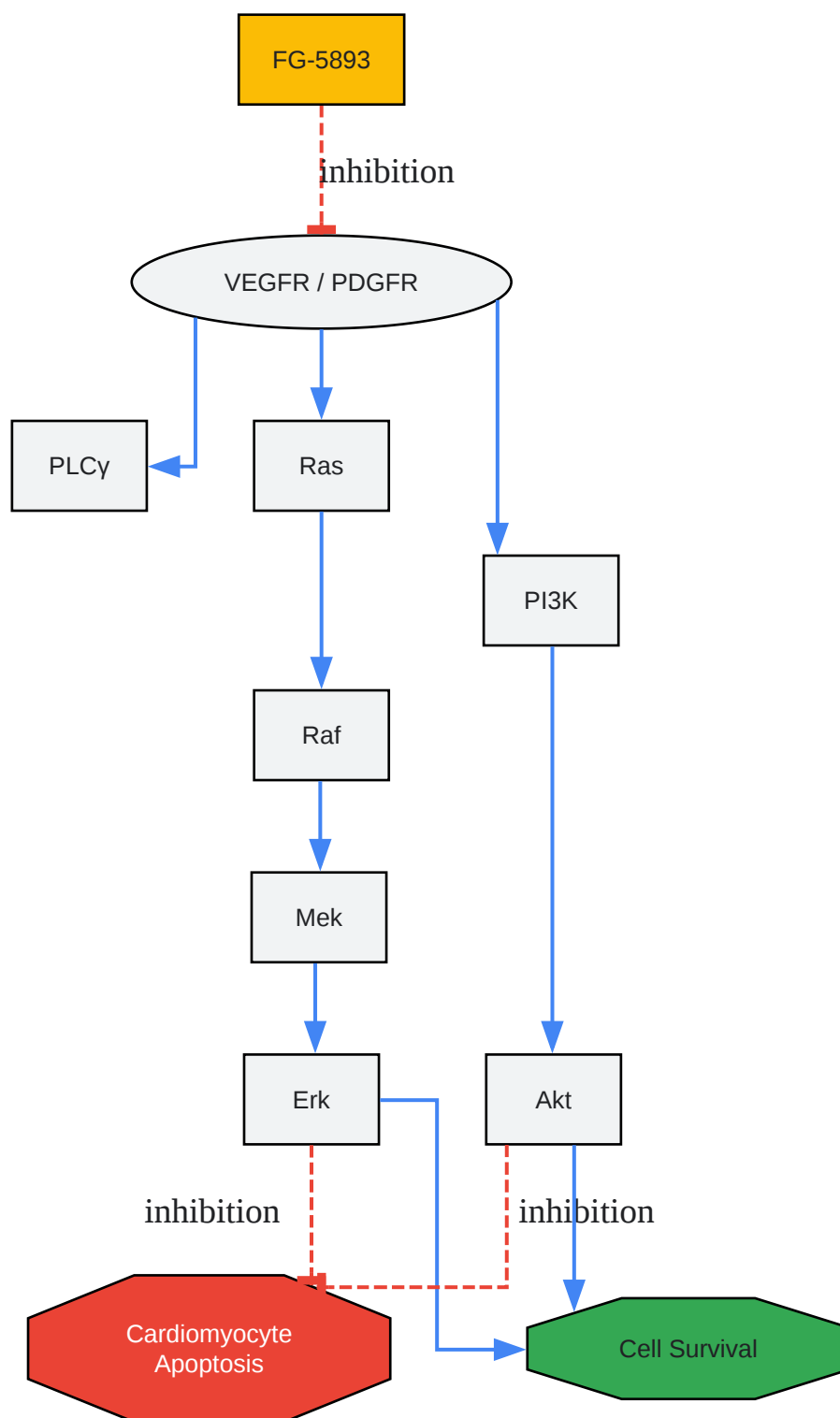
This protocol is based on established guidelines for short-term toxicity studies.[\[11\]](#)[\[14\]](#)

- **Animal Selection:** Use healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), approximately 8-10 weeks old. Use equal numbers of male and female animals (n=10 per sex per group).[\[11\]](#)
- **Acclimation:** Acclimate the animals to the laboratory conditions for at least one week prior to the start of the study.
- **Group Allocation:** Randomly assign animals to at least three dose groups (low, medium, high) and a concurrent control group receiving the vehicle only.

- Dose Administration: Administer **FG-5893** or vehicle orally once daily for 28 consecutive days. The volume administered should be based on the most recent body weight measurement.
- Clinical Observations: Perform and record general clinical observations at least once daily. [\[14\]](#) Note any signs of toxicity, morbidity, or mortality.
- Body Weight and Food Consumption: Measure and record the body weight of each animal at least once a week. [\[11\]](#) Measure food consumption weekly.
- Clinical Pathology: Collect blood samples at the end of the study for hematology and serum biochemistry analysis. [\[11\]](#)
- Necropsy and Histopathology: At the end of the 28-day period, euthanize all surviving animals. Perform a full necropsy and collect major organs and tissues for histopathological examination.

Visualizations

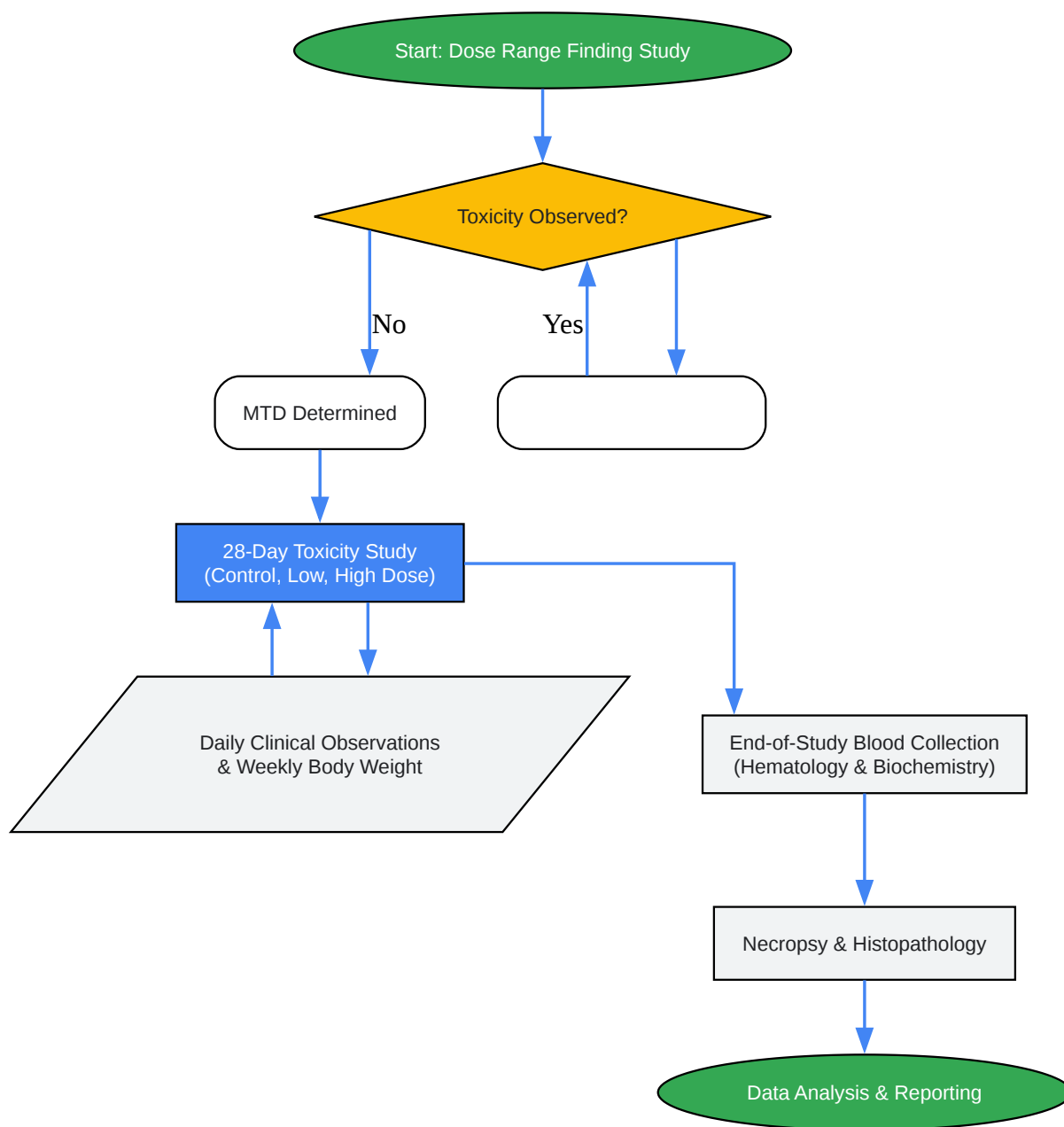
Signaling Pathway Diagram



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Caption: Inhibition of VEGFR/PDGFR signaling by **FG-5893**.

Experimental Workflow Diagram



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Caption: Workflow for high-dose toxicity assessment in rats.

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